molecular formula C13H17N3O4 B1377607 Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate CAS No. 1384429-09-7

Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate

Cat. No.: B1377607
CAS No.: 1384429-09-7
M. Wt: 279.29 g/mol
InChI Key: MOINEIASVCHVFJ-UHFFFAOYSA-N
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Description

Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C13H17N3O4 and a molecular weight of 279.3 g/mol This compound is known for its unique structure, which includes a morpholine ring, a hydrazinecarbonyl group, and a benzyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate typically involves the reaction of morpholine-4-carboxylic acid with hydrazine and benzyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Morpholine-4-carboxylic acid is reacted with hydrazine hydrate in the presence of a suitable solvent, such as ethanol or methanol, to form the hydrazinecarbonyl derivative.

    Step 2: The hydrazinecarbonyl derivative is then reacted with benzyl chloroformate in the presence of a base, such as triethylamine, to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinecarbonyl group to other functional groups.

    Substitution: The benzyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the morpholine ring.

    Reduction: Reduced forms of the hydrazinecarbonyl group.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The morpholine ring may also interact with biological membranes and receptors, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-(hydrazinocarbonyl)piperidine-4-carboxylate
  • Benzyl 2-(hydrazinocarbonyl)pyrrolidine-4-carboxylate
  • Benzyl 2-(hydrazinocarbonyl)azetidine-4-carboxylate

Uniqueness

Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. The morpholine ring enhances its solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c14-15-12(17)11-8-16(6-7-19-11)13(18)20-9-10-4-2-1-3-5-10/h1-5,11H,6-9,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOINEIASVCHVFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)OCC2=CC=CC=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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